(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol
Description
Structural Characterization
Molecular Geometry and Bonding Analysis
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol features a fused bicyclic core comprising an imidazole ring and a pyridazine ring. The chlorine substituent occupies position 6 of the imidazole ring, while the hydroxymethyl group (-CH2OH) is attached to position 3. This arrangement creates a planar bicyclic system with conjugated π-electrons, stabilized by resonance within the aromatic rings.
Key structural features include:
- Imidazo[1,2-b]pyridazine core : A fused six-membered pyridazine ring and five-membered imidazole ring, sharing two adjacent carbon atoms.
- Chlorine substituent : Electron-withdrawing nature enhances electrophilic reactivity at the adjacent positions.
- Hydroxymethyl group : Polar -OH group enables hydrogen bonding and nucleophilic interactions, while the -CH2- linker provides flexibility.
The molecular formula is C7H6ClN3O , with a molecular weight of 183.6 g/mol .
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR)
1H NMR (CDCl3, 200 MHz):
- δ 3.14 ppm (s, 1H) : Hydroxyl proton (-OH) of the hydroxymethyl group, broad due to hydrogen bonding.
- δ 5.08 ppm (s, 2H) : Methylene protons (-CH2-) adjacent to the hydroxyl group.
- δ 7.12–7.95 ppm : Aromatic protons of the imidazo[1,2-b]pyridazine core, with splitting patterns influenced by electron-withdrawing chlorine.
13C NMR (CDCl3, 50 MHz):
- δ 100–155 ppm : Aromatic carbons of the fused rings, with deshielded signals near the chlorine substituent.
- δ 50–60 ppm : Methylene carbon (-CH2-) of the hydroxymethyl group.
Infrared (IR) Spectroscopy
- Broad peak at ~3300 cm⁻¹ : O-H stretching vibration of the hydroxyl group.
- Peak at ~600–800 cm⁻¹ : C-Cl stretching, indicative of the chloro substituent.
- Aromatic C=N/C=C stretches : Observed in the 1500–1600 cm⁻¹ range.
Mass Spectrometry (MS)
Crystallographic Studies and Solid-State Arrangement
While specific X-ray crystallography data for this compound remain unpublished, inferences can be drawn from related compounds:
The hydroxymethyl group likely participates in intermolecular hydrogen bonding, forming a three-dimensional network. The chloro substituent may induce dipole-dipole interactions, influencing crystal packing.
Properties
IUPAC Name |
(6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFRNQCOHYEZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722534 | |
| Record name | (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675580-49-1 | |
| Record name | (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Route to 6-Chloroimidazo[1,2-b]pyridazine Derivatives
The most detailed and authoritative synthetic method available is from a patented process focused on 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, which shares the same core scaffold and chlorine substitution pattern as the target compound. This method is adaptable for preparing related derivatives, including the methanol variant, by subsequent functional group modification.
Step 1: Formation of Formamidine Intermediate
3-Amino-6-chloropyridazine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under controlled heating (40–100 °C) for 2–8 hours to form an N,N-dimethyl-N'-3-(6-chloro-pyridazinyl)formamidine intermediate.Step 2: Cyclization via Bromoacetonitrile Addition
The intermediate is treated with bromoacetonitrile in solvents such as acetonitrile, ethanol, or DMF at 50–160 °C for 3–15 hours. This step induces cyclization to form the imidazo[1,2-b]pyridazine ring with a nitrile substituent at position 3.Step 3: Work-up and Purification
After reaction completion, the mixture is cooled, neutralized with saturated sodium carbonate or bicarbonate solution (pH adjusted between 7 and 9), and solids are precipitated. The crude product is extracted with ethyl acetate, washed with water and brine, dried, and concentrated.Step 4: Recrystallization
The crude product is recrystallized from a mixture of ethyl acetate and n-hexane (volume ratio 1:2) to afford a high-purity 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
Reaction Parameters and Yields:
| Parameter | Range/Value |
|---|---|
| Temperature (Step 1) | 40–100 °C |
| Reaction time (Step 1) | 2–8 hours |
| Molar ratio (3-amino-6-chloropyridazine : DMF-DMA) | 4:1 to 1:4 |
| Temperature (Step 2) | 50–160 °C |
| Reaction time (Step 2) | 3–15 hours |
| Molar ratio (bromoacetonitrile : 3-amino-6-chloropyridazine) | 5:1 to 1:4 |
| Solvents (Step 2) | Acetonitrile, ethanol, DMF |
| pH adjustment | 7–9 (using saturated sodium carbonate/bicarbonate) |
| Purity of final product | ~98.4–98.7% |
| Yield | 77.5–83% |
Representative Example (Adapted):
- 50 g (390 mmol) 3-amino-6-chloropyridazine reacted with 400 g DMF-DMA at 60 °C for 4 h.
- Excess DMF-DMA removed, 400 mL DMF added, then 60.8 g (507 mmol) bromoacetonitrile added dropwise.
- Reaction at 60 °C for 10 h, cooled, neutralized with saturated sodium bicarbonate to pH 7.9, stood for 3 h.
- Solid filtered, dissolved in ethyl acetate, washed, dried, concentrated, recrystallized from ethyl acetate/n-hexane (1:2).
- Yield: 58.1 g, purity 98.7%, yield 83%.
Conversion to (6-Chloroimidazo[1,2-B]pyridazin-3-yl)methanol
While the above method yields the 3-carbonitrile derivative, the corresponding 3-methanol can be synthesized by reduction of the nitrile group to the primary alcohol. Typical reduction methods include:
- Catalytic hydrogenation using hydrogen gas with catalysts such as Raney nickel or palladium on carbon under mild conditions.
- Chemical reduction using agents like lithium aluminum hydride (LiAlH4) or borane complexes.
This step must be carefully controlled to avoid over-reduction or degradation of the heterocyclic core.
Alternative Synthetic Approaches and Functionalization
Other literature reports on imidazo[1,2-b]pyridazine derivatives describe:
Substitution reactions on 3-bromo-6-chloroimidazo[1,2-b]pyridazine with amines to introduce various substituents at position 3 under reflux in n-propanol at 150 °C, followed by purification via chromatography. This demonstrates the versatility of the 3-position for functional group modification, which can be adapted for methanol substitution.
General synthetic strategies for related imidazo[1,2-b]pyridazine derivatives involve nucleophilic substitution and cyclization steps, which can be tailored to install hydroxymethyl groups.
Summary Table of Preparation Methods
| Step | Reaction Details | Conditions | Outcome/Yield |
|---|---|---|---|
| Formamidine formation | 3-amino-6-chloropyridazine + DMF-DMA | 40–100 °C, 2–8 h | Intermediate formed |
| Cyclization | Intermediate + bromoacetonitrile in solvent | 50–160 °C, 3–15 h | 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile formed |
| Work-up | Neutralization with saturated sodium carbonate/bicarbonate, extraction | pH 7–9, room temp | Solid isolated |
| Purification | Recrystallization from ethyl acetate/n-hexane | Room temp | Purity ~98.5%, yield 77.5–83% |
| Nitrile reduction | Chemical or catalytic reduction to methanol | Typical reducing agents (LiAlH4, H2/Pd) | This compound |
Research Findings and Advantages of the Method
- The patented method emphasizes low-cost raw materials, simple reaction conditions, and ease of operation with stable product quality and high purity.
- The process avoids complex steps and expensive reagents, making it industrially viable.
- Reaction parameters such as temperature, molar ratios, and pH are optimized for maximum yield and purity.
- The method’s flexibility in solvent choice and reaction conditions allows adaptation for scale-up and derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding the unsubstituted imidazo-pyridazine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid.
Reduction: Formation of imidazo[1,2-b]pyridazine-3-methanol.
Substitution: Formation of 6-aminoimidazo[1,2-b]pyridazine-3-methanol or 6-thioimidazo[1,2-b]pyridazine-3-methanol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₄ClN₃O
- Molecular Weight : 169.57 g/mol
- IUPAC Name : (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
The compound features an imidazo-pyridazine structure that contributes to its biological activity and potential therapeutic applications.
Medicinal Chemistry
This compound is primarily studied as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity against specific targets.
Key Applications :
- Antiviral Agents : The compound has been investigated for its potential antiviral properties, particularly in inhibiting viral replication mechanisms.
- Anticancer Research : Studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
Research highlights the compound's ability to interact with biological systems, potentially modulating enzyme activity and receptor interactions.
Case Study Example :
In a study by Galtier et al. (2003), the compound was evaluated for its antiviral properties against several viral strains, demonstrating significant efficacy in vitro .
Industrial Applications
The compound serves as a building block in the synthesis of complex molecules utilized in industrial chemistry, particularly in developing new therapeutic agents.
| Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|
| A431 | 5.0 | Human epidermoid carcinoma |
| H1299 | 8.0 | Non-small cell lung cancer |
| DU145 | 6.5 | Prostate cancer |
These results indicate that this compound exhibits potent cytotoxic effects against these cancer cell lines, with lower IC50 values suggesting higher efficacy.
Structure-Activity Relationship (SAR)
Research into the SAR of this compound reveals critical insights into how structural modifications impact biological activity:
| Modification Type | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances binding affinity to target receptors |
| Alkyl Chain Influence | Improves solubility and cellular uptake |
| Methoxy Group Role | Contributes to stability and reactivity |
Mechanism of Action
The mechanism of action of (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of imidazo[1,2-b]pyridazine derivatives are highly dependent on substituents at positions 2, 3, and 6. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Key Observations :
- Hydrophilicity : The hydroxymethyl group in the target compound reduces logP (-0.23) compared to analogs with aromatic (logP ~2.5) or ester substituents (logP ~1.9), enhancing aqueous solubility .
- Metabolic Stability: The ketone group in (6-chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone improves resistance to oxidative metabolism compared to the hydroxymethyl group .
- Biological Activity : Ethynyl-linked derivatives like CT-721 exhibit potent kinase inhibition due to optimized steric and electronic interactions .
Biological Activity
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol is a heterocyclic compound notable for its potential biological activities. This compound has gained attention in medicinal chemistry due to its structural characteristics, which enable diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H7ClN4O, and it features a hydroxymethyl group at the 3-position of the imidazo ring. The compound's structure contributes to its reactivity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H7ClN4O |
| Molecular Weight | 188.61 g/mol |
| CAS Number | 675580-49-1 |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may act as an inhibitor for certain kinases involved in cancer progression and inflammation pathways.
Target Enzymes
- Kinases : Inhibition of kinases such as VEGFR-2 has been observed, which is crucial in angiogenesis.
- Enzymes : Potential interactions with enzymes involved in metabolic pathways related to cancer and infectious diseases.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
- Anticancer Activity : Exhibits cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : Shows activity against various bacterial strains.
- Anti-inflammatory Effects : Potential to reduce inflammation through modulation of cytokine production.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Studies :
- Antimicrobial Testing :
- Anti-inflammatory Research :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloroimidazo[1,2-b]pyridazine | Lacks hydroxymethyl group | Moderate anticancer activity |
| 3-Amino-6-chloroimidazo[1,2-b]pyridazine | Contains amino group instead | Higher antimicrobial activity |
| 6-Fluoroimidazo[1,2-b]pyridazine | Fluorine substitution | Enhanced kinase inhibition |
Q & A
Q. What are the optimized synthetic routes for (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol, and what yields are achievable?
The compound is synthesized via condensation of formaldehyde with 6-chloroimidazo[1,2-b]pyridazine under reflux conditions. A reported yield of 71% is achieved using methanol as the solvent . Key parameters include temperature control (typically 60–80°C) and reaction time (16–24 hours). Purity is confirmed via LC-MS and NMR spectroscopy.
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : To confirm regiochemistry and functional group integrity (e.g., δ 8.53 ppm for imidazo-protons in CDCl3) .
- Elemental analysis : Validates molecular composition (e.g., C 64.18%, H 3.23% for derivatives) .
- LC-MS : Monitors purity and molecular ion peaks (e.g., [M+H]+ = 273.87 for benzoic acid derivatives) .
Q. What are the common functionalization reactions for this compound?
The hydroxyl (-CH2OH) and chloro groups are reactive sites:
- Esterification : React with acetic anhydride to form (6-chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate (94% yield) .
- Arylation : Palladium-catalyzed C3-arylation with bromoquinoline (62% yield) under environmentally safe conditions (TOF > 100 h⁻¹) .
Advanced Research Questions
Q. How does structural modification influence biological activity in imidazo[1,2-b]pyridazine derivatives?
Substitutions at the 3- and 6-positions modulate bioactivity:
- Antiplasmodial activity : 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzoic acid shows IC50 < 50 nM against Plasmodium falciparum .
- Kinase inhibition : Analogues like CT-721 (Bcr-Abl inhibitor) demonstrate nanomolar potency in leukemia models .
- SAR trends : Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability, while hydrophilic groups improve solubility .
Q. What catalytic systems enable efficient cross-coupling reactions with this scaffold?
Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos achieve high turnover frequencies (TOF) in direct C3-arylation. Optimized conditions include:
- Solvent: DMA/water (9:1)
- Base: K2CO3
- Temperature: 100°C Yields range from 59% (methyl benzoate derivatives) to 82% (benzaldehyde derivatives) .
Q. How can computational modeling predict reactivity and stability of derivatives?
DFT calculations (e.g., B3LYP/6-31G*) model electronic properties:
- HOMO-LUMO gaps : Correlate with electrophilic substitution reactivity .
- pKa prediction : The hydroxyl group has a predicted pKa of 1.11±0.30, indicating acidic proton lability .
- Docking studies : Used to design protein kinase inhibitors by simulating interactions with ATP-binding pockets .
Q. What strategies resolve contradictions in biological data across studies?
Discrepancies in bioactivity (e.g., varying IC50 values) arise from:
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key issues include:
- Purification : Flash chromatography on silica gel (pentane/Et2O gradients) is labor-intensive; switch to preparative HPLC for >10 g batches .
- Byproducts : Nitration at position 3 requires strict stoichiometric control to avoid regioisomers .
- Solvent recovery : Methanol reflux necessitates distillation for reuse to reduce costs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
